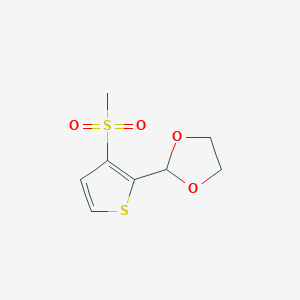
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide” is a derivative of "2-(4-bromo-2-fluorophenoxy)butanoic acid" . This parent compound has a molecular weight of 277.09 and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-bromo-2-fluorophenoxy)butanoic acid” is 1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) . This can provide some insights into the molecular structure of the compound.Physical And Chemical Properties Analysis
The parent compound, “2-(4-bromo-2-fluorophenoxy)butanoic acid”, is a solid at room temperature . It has a molecular weight of 277.09 . For a similar compound, “4-Bromo-2-fluorophenol”, the boiling point is 79 °C/7 mmHg, the density is 1.744 g/mL at 25 °C, and the refractive index is n20/D 1.566 .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Radiopharmaceuticals
- 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide and related compounds have been investigated for their potential in synthesizing radiopharmaceuticals. For instance, the synthesis of 4-[18F]Fluorophenol, a compound structurally related to this compound, has been explored for creating complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).
Fluorescent Probes and Intracellular pH Measurement
- Fluorinated derivatives of o-aminophenol, which are structurally related to this compound, have been used in creating pH-sensitive probes for measuring intracellular pH. These compounds have shown negligible affinity for other physiological ions, making them effective for specific measurements (Rhee, Levy, & London, 1995).
Advanced Synthesis Techniques
- The compound has been involved in advanced synthesis techniques like the Ullmann ether synthesis. This method has been used to introduce the 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals, demonstrating its versatility in chemical synthesis (Stoll, Ermert, Oya, Kung, & Coenen, 2004).
Pharmaceutical Research
- In pharmaceutical research, similar compounds have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies indicate the diverse applications of such compounds in drug discovery and development (Rani, Pal, Hegde, & Hashim, 2016).
Analytical Chemistry
- Derivatives of this compound have been used in the field of analytical chemistry, particularly in the fluorogenic labeling for high-performance liquid chromatographic analyses of various pharmaceutical formulations (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Environmental Biotechnology
- Studies on the anaerobic transformation of phenolic compounds to benzoates have utilized fluorophenols as analogs. This research provides insights into the environmental biodegradation of phenolic pollutants (Genthner, Townsend, & Chapman, 1989).
Materials Science
- In materials science, compounds structurally related to this compound have been used in the synthesis of novel copolymers with styrene. This highlights its role in creating new materials with potentially unique properties (Hussain et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIGXOMNRBSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

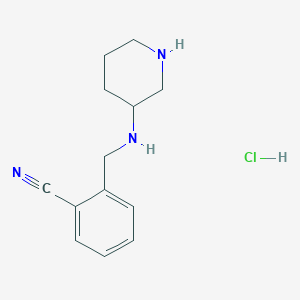

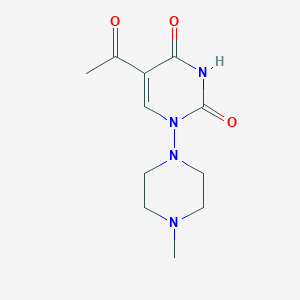
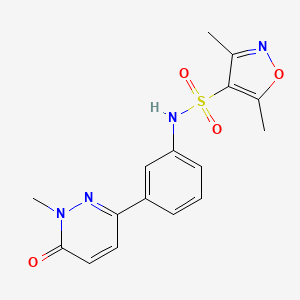
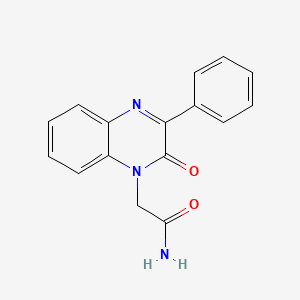
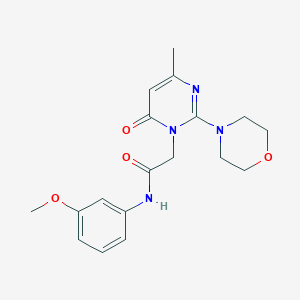
![Pyrazin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2536685.png)

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)
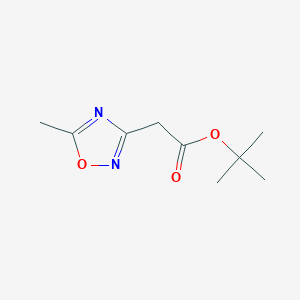
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)
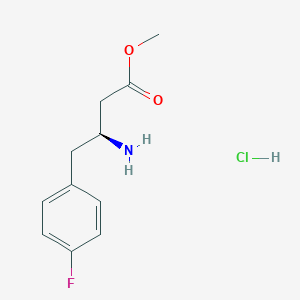
![4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2536695.png)
